2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one
Overview
Description
2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one is a complex organic compound with a unique structure that includes multiple methoxy and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the chromenone core. Common synthetic routes may involve the use of reagents such as methyl iodide for methylation, and various protecting groups to safeguard the hydroxy functionalities during the synthesis .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated synthesis platforms could also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the chromenone core would produce dihydro derivatives.
Scientific Research Applications
2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Compounds like quercetin and kaempferol share structural similarities with 2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one, particularly in their chromenone core and methoxy groups.
Terpenoids: Compounds such as limonene and menthol also exhibit similar functional groups and biological activities.
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
2-[(3S,4S,5S,6R)-7-hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O9/c1-14(23(32-8)16(3)20(12-26)31-7)9-10-17-15(2)22(27)21-18(29-5)11-19(30-6)24(25(21)34-17)33-13-28-4/h11,14-17,20,23,26H,9-10,12-13H2,1-8H3/t14-,15?,16+,17?,20-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAHLBULSCMHCH-VVWDJELWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=C(C1=O)C(=CC(=C2OCOC)OC)OC)CCC(C)C(C(C)C(CO)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(OC2=C(C1=O)C(=CC(=C2OCOC)OC)OC)CC[C@H](C)[C@@H]([C@H](C)[C@H](CO)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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